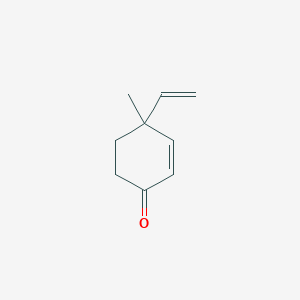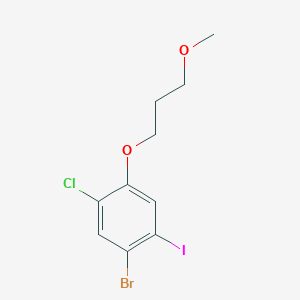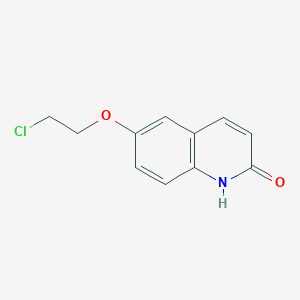
2-Cyclohexen-1-one, 4-ethenyl-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 4-ethenyl-4-methyl- is an organic compound with a unique structure that includes a cyclohexene ring with a ketone group at the first position, an ethenyl group at the fourth position, and a methyl group also at the fourth position. This compound is part of the cyclohexenone family, which is known for its versatility in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 4-ethenyl-4-methyl- can be achieved through various methods. One common approach involves the reaction of 3-buten-2-one with 2-methylbutanal under specific conditions to yield the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 4-ethenyl-4-methyl- often involves catalytic oxidation processes. For example, cyclohexene can be oxidized using hydrogen peroxide and vanadium catalysts to produce cyclohexenone derivatives . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 4-ethenyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ethenyl and methyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, substituted cyclohexenones, and other derivatives that can be further utilized in organic synthesis.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 4-ethenyl-4-methyl- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of fragrances, pharmaceuticals, and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 4-ethenyl-4-methyl- involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the ethenyl and methyl groups can influence its reactivity and binding properties. These interactions can lead to the formation of new compounds with specific biological or chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: A simpler cyclohexenone with a ketone group at the first position.
4-Ethyl-4-methyl-2-cyclohexen-1-one: Similar structure but with an ethyl group instead of an ethenyl group.
4,4-Dimethyl-2-cyclohexen-1-one: Contains two methyl groups at the fourth position.
Uniqueness
2-Cyclohexen-1-one, 4-ethenyl-4-methyl- is unique due to the presence of both an ethenyl and a methyl group at the fourth position. This unique structure imparts distinct reactivity and properties, making it valuable in various applications, particularly in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
114300-64-0 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
4-ethenyl-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O/c1-3-9(2)6-4-8(10)5-7-9/h3-4,6H,1,5,7H2,2H3 |
Clé InChI |
OVFWPWSMANSTRS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)







![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)





